Methyl 3-(bromomethyl)-1-benzothiophene-2-carboxylate is an organic compound that belongs to the benzothiophene family, characterized by a unique structure that includes a bromomethyl group and a carboxylate ester group attached to the benzothiophene core. This compound is of significant interest in organic synthesis and medicinal chemistry due to its reactivity and potential applications in drug development and material science.
The compound is identified by the Chemical Abstracts Service registry number 39811-69-3. It is typically synthesized from precursors such as 3-methyl-1-benzothiophene-2-carboxylic acid through various chemical reactions, including bromination and esterification processes.
Methyl 3-(bromomethyl)-1-benzothiophene-2-carboxylate is classified as a heterocyclic compound due to its incorporation of both benzene and thiophene rings. It features functional groups that are pivotal for its chemical reactivity, making it a valuable intermediate in organic synthesis.
The synthesis of methyl 3-(bromomethyl)-1-benzothiophene-2-carboxylate typically involves two main steps: bromination and esterification.
In industrial settings, these reactions may be optimized using continuous flow reactors and automated systems to enhance yield and efficiency. Green chemistry principles are often applied to minimize environmental impact, utilizing benign solvents and catalysts.
Methyl 3-(bromomethyl)-1-benzothiophene-2-carboxylate features a complex molecular structure that includes:
The molecular formula for this compound is C12H11BrO2S, indicating its composition of carbon, hydrogen, bromine, oxygen, and sulfur atoms.
The compound's molecular weight is approximately 299.18 g/mol. Its structural characteristics contribute to its unique reactivity patterns in chemical reactions.
Methyl 3-(bromomethyl)-1-benzothiophene-2-carboxylate can participate in several types of chemical reactions:
These reactions are facilitated by various reagents under controlled conditions. For example, nucleophilic substitution may utilize amines or alkoxides as nucleophiles, while oxidation may involve agents like potassium permanganate.
The mechanism of action for methyl 3-(bromomethyl)-1-benzothiophene-2-carboxylate largely depends on its application context. In biological systems, it may interact with specific enzymes or receptors:
This characteristic makes it a candidate for further exploration in drug discovery and therapeutic applications where such interactions are beneficial.
Methyl 3-(bromomethyl)-1-benzothiophene-2-carboxylate presents as a solid at room temperature with specific melting and boiling points dependent on purity and environmental conditions.
The compound exhibits notable chemical reactivity due to its functional groups:
Relevant analyses include spectroscopic methods (NMR, IR) to confirm structural integrity and purity during synthesis .
Methyl 3-(bromomethyl)-1-benzothiophene-2-carboxylate has several scientific uses:
Research continues into its applications within material science and agrochemicals due to its unique structural features and reactivity patterns .
The benzo[b]thiophene scaffold represents a privileged structure in drug discovery due to its unique physicochemical properties and versatile bioactivity profile. This bicyclic aromatic system, featuring a fused benzene and thiophene ring, exhibits enhanced electron delocalization and metabolic stability compared to monocyclic heterocycles. Its planar structure facilitates π-π stacking interactions with biological targets, while the sulfur atom contributes to hydrophobic binding and distinct electronic effects [1] [3]. The scaffold's synthetic flexibility allows for strategic functionalization at multiple positions (C-2, C-3, C-5, C-6), enabling fine-tuning of pharmacological properties [8].
Clinically, benzothiophene derivatives demonstrate remarkable therapeutic diversity. Raloxifene (selective estrogen receptor modulator), zileuton (5-lipoxygenase inhibitor for asthma), and sertaconazole (antifungal agent) exemplify FDA-approved drugs containing this core [3]. The scaffold's drug-likeness typically adheres to Lipinski's rule parameters, with calculated logP values ranging from 2.5–4.0 and molecular weights <500 Da for most mono-substituted derivatives [8]. Recent computational studies reveal that benzothiophene-containing compounds exhibit favorable binding energies (ΔG < -8 kcal/mol) against diverse enzyme targets, including kinases, oxidoreductases, and GPCRs, underscoring their broad target compatibility [1] [8].
Table 1: Therapeutic Applications of Benzothiophene Derivatives
Therapeutic Area | Representative Compounds | Key Molecular Targets | Clinical Status |
---|---|---|---|
Oncology | Raloxifene analogs | Estrogen receptors | Approved (osteoporosis/BC) |
Respiratory | Zileuton | 5-Lipoxygenase | Approved (asthma) |
Infectious Diseases | Sertaconazole | Lanosterol 14α-demethylase | Approved (fungal) |
Metabolic Disorders | GW-501516 analogs | PPARδ | Phase II (dyslipidemia) |
Neurology | Benocyclidine derivatives | Dopamine transporter | Investigational |
Brominated benzothiophenes emerged as pivotal synthetic intermediates following the elucidation of the scaffold's pharmacophoric potential in the 1990s. Methyl 3-(bromomethyl)-1-benzothiophene-2-carboxylate (CAS 39811-69-3) exemplifies a key building block whose chemical reactivity enables diverse molecular transformations [4] [6]. The strategic incorporation of bromine at the C-3 methyl position creates a versatile alkyl halide functionality that participates efficiently in nucleophilic substitution reactions, metal-catalyzed cross-couplings, and radical-mediated transformations [5] [6]. This bromomethyl derivative is typically synthesized via radical bromination of the corresponding 3-methyl precursor using N-bromosuccinimide (NBS) under controlled conditions (45–60°C, CCl₄ solvent), achieving yields of 70–85% after recrystallization [6].
Historically, this brominated intermediate gained prominence through its application in synthesizing peroxisome proliferator-activated receptor (PPAR) agonists. Patent US20030109570A1 specifically discloses its conversion to 3-[(methoxycarbonyl)methyl]-1-benzothiophene derivatives exhibiting potent PPARδ agonism (EC₅₀ = 10–100 nM), highlighting its role in developing metabolic disorder therapeutics [5]. The compound's crystalline structure (mp 102–104°C) and stability under inert storage (2–8°C) facilitate handling in industrial settings [6]. Recent innovations include its use in synthesizing benzothiophene-containing kinase inhibitors through Buchwald-Hartwig amination, achieving >90% coupling efficiency with aryl/alkyl amines [8].
Table 2: Synthetic Routes to Brominated Benzothiophene Derivatives
Method | Reaction Conditions | Key Advantages | Yield Range |
---|---|---|---|
Radical Bromination | NBS, AIBN, CCl₄, reflux | Regioselective for allylic/benzylic positions | 70–85% |
Appel Reaction | PBr₃, CH₂Cl₂, 0°C→RT | Mild conditions, high conversion | 65–75% |
Electrophilic Bromination | Br₂, FeCl₃ catalyst | Atom-economical | 60–70% |
Metal-Catalyzed | CuBr₂, Pd(OAc)₂, 80°C | Functional group tolerance | 55–65% |
The C-2 carboxylate group in methyl 3-(bromomethyl)-1-benzothiophene-2-carboxylate significantly influences both synthetic utility and bioactivity. This ester functionality serves dual roles: as a directing group for regioselective electrophilic substitution at C-3, and as a bioisostere for carboxylic acids in prodrug design [4] [8]. The electron-withdrawing nature of the ester carbonyl enhances the acidity of the C-3 methyl protons (pKa ≈ 22–25), facilitating deprotonation and subsequent functionalization [6]. Upon cellular uptake, the ester undergoes enzymatic hydrolysis to carboxylic acid metabolites that exhibit enhanced target binding through ionic interactions [5].
The bromomethyl group at C-3 provides exceptional versatility for structural diversification. Nucleophilic displacement with primary/secondary amines generates aminomethyl derivatives (e.g., methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate, CAS 771572-88-4) that serve as intermediates for antimicrobial agents [7] [8]. Transition metal-catalyzed coupling enables carbon-carbon bond formation, while reaction with heterocyclic thiols yields hybrid heterocycles with dual pharmacophores [8]. Recent studies demonstrate that 2-carboxylate-3-(azolylmethyl)benzothiophenes exhibit potent activity against Mycobacterium tuberculosis H37Rv (MIC = 0.8–2.5 µg/mL), surpassing first-line agents like isoniazid [8]. Molecular docking reveals that these derivatives bind to the trimethoprim site of dihydrofolate reductase (DHFR, PDB: 1DG5) through hydrogen bonding with Asp27 and hydrophobic interactions with the benzothiophene core [8].
Table 3: Bioactive Derivatives from Methyl 3-(bromomethyl)-1-benzothiophene-2-carboxylate
Derivative Class | Representative Structure | Biological Activity | Potency (IC₅₀/EC₅₀/MIC) |
---|---|---|---|
PPAR Agonists | 3-[[4-[2-(Methylpyridin-2-ylamino)ethoxy]phenyl]methyl]benzothiophene-2-carboxylate | PPARγ/δ activation | EC₅₀ = 35 ± 8 nM |
Antimicrobial Agents | 3-[(5-Nitro-1,3,4-oxadiazol-2-yl)thio]methyl]benzothiophene-2-carboxylate | Anti-MRSA, Antitubercular | MIC = 0.8–2.5 µg/mL |
Kinase Inhibitors | 3-[(4-Piperidinyl)aminocarbonyl]benzothiophene-2-carboxylate | BRAF V600E inhibition | IC₅₀ = 11 ± 2 nM |
Antidiabetic Agents | 3-[(3-Phenoxypropyl)carbamoyl]benzothiophene-2-carboxylic acid | PPARα/γ agonism | EC₅₀ = 50 ± 12 nM |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2